3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile
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Description
3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C31H27N3O2 and its molecular weight is 473.576. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile , with CAS Number 329265-68-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antitumor and antiprotozoal properties.
The molecular formula of the compound is C31H27N3O2, with a molecular weight of 473.6 g/mol . The structure features an indazole core which is significant in medicinal chemistry due to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. The compound has been evaluated against various cancer cell lines. Notably:
- In vitro studies conducted on 60 cancer cell lines demonstrated significant cytotoxic effects. The assessment utilized the sulforhodamine B assay , which measures cell proliferation based on total protein content.
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MDA-MB-468 | 5.6 |
Lung Cancer | A549 | 8.2 |
Colon Cancer | HCT116 | 7.4 |
Prostate Cancer | PC3 | 6.1 |
These results indicate that the compound exhibits promising antitumor activity across multiple types of cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Antiprotozoal Activity
The biological evaluation also included assays against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound was tested alongside established drugs like metronidazole and albendazole.
Protozoan Species | IC50 (µM) | Reference Drug |
---|---|---|
E. histolytica | 9.5 | Metronidazole (10) |
G. intestinalis | 11.0 | Albendazole (12) |
T. vaginalis | 8.0 | Metronidazole (9) |
The results indicate that the compound possesses moderate to strong antiprotozoal activity, making it a candidate for further investigation in treating protozoan infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indazole scaffold can significantly affect biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl rings enhances activity against protozoa.
- Indazole Derivatives : Variations in substituents on the indazole core have shown to influence both antitumor and antiprotozoal activities, suggesting that further derivatization could yield more potent analogs .
Case Studies and Research Findings
Several studies have focused on related compounds featuring the indazole nucleus:
- A study demonstrated that derivatives with methoxy and halogen substituents exhibited enhanced cytotoxicity against various cancer cell lines .
- Another research highlighted the efficacy of indazole derivatives in treating infections caused by protozoan parasites, emphasizing their potential as alternative therapeutic agents .
Properties
IUPAC Name |
2-(7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazole-2-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2/c1-36-27-17-15-23(16-18-27)20-26(21-32)31(35)34-30(24-11-6-3-7-12-24)28-14-8-13-25(29(28)33-34)19-22-9-4-2-5-10-22/h2-7,9-12,15-20,28,30H,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSOGOCKXCLARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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